molecular formula C12H16O4 B3145709 Ethyl 2-((4-methoxybenzyl)oxy)acetate CAS No. 57938-80-4

Ethyl 2-((4-methoxybenzyl)oxy)acetate

Cat. No. B3145709
CAS RN: 57938-80-4
M. Wt: 224.25 g/mol
InChI Key: PYFQQGLYCKDALE-UHFFFAOYSA-N
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Description

  • Solubility : Insoluble in water, but soluble in organic solvents such as ethanol, ethyl acetate, and acetone .

Synthesis Analysis

The synthesis of Ethyl 2-((4-methoxybenzyl)oxy)acetate involves the reaction between Ethyl glycolate and 4-Methoxybenzylchloride . The specific synthetic pathway and conditions may vary depending on the literature source .


Molecular Structure Analysis

The compound’s molecular structure consists of an acetate group (CH3COO-) attached to an ethyl group (C2H5) and a 4-methoxybenzyl group (C7H7OCH3) via an oxygen atom. The benzyl group provides the compound’s aromatic character .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and acylation reactions. These reactions are essential for its functionalization and utilization in organic synthesis .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents, insoluble in water .

Scientific Research Applications

Environmental Impact of Sunscreen Ingredients

The environmental effects of commonly used organic ultraviolet (UV) filters in sunscreens, such as oxybenzone, have been extensively studied. Concerns are raised regarding their presence in water sources around the world and their potential contribution to coral reef bleaching. This highlights the importance of researching alternative, environmentally benign compounds that may include derivatives similar to Ethyl 2-((4-methoxybenzyl)oxy)acetate for safer sunscreen formulations (Schneider & Lim, 2019).

Biodegradation and Fate of Organic Pollutants

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, showcasing the microbial ability to degrade ETBE. This research underscores the importance of understanding how similar esters and ether compounds, such as this compound, behave in environmental contexts (Thornton et al., 2020).

Antioxidant Activity Evaluation

Analytical methods for determining antioxidant activity have been critically reviewed, emphasizing the significance of evaluating the antioxidant capacity of various compounds. This research is relevant for compounds like this compound, which may possess antioxidant properties that could be beneficial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Process Intensification in Chemical Production

Ethyl acetate's production process has been explored for various process intensification techniques, indicating the importance of efficient and environmentally friendly production methods. This research could apply to the synthesis processes of related esters, including this compound, highlighting the need for innovative manufacturing approaches (Patil & Gnanasundaram, 2020).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFQQGLYCKDALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269383
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57938-80-4
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57938-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4-methoxyphenyl)methoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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